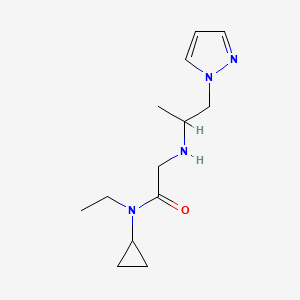
N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide, also known as MPF, is a synthetic compound that has gained significant attention in recent years due to its potential use in scientific research. MPF is a selective agonist for the μ-opioid receptor and has shown promising results in various studies related to pain management and addiction treatment.
Mécanisme D'action
N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide acts as a selective agonist for the μ-opioid receptor, which is a G protein-coupled receptor. Upon binding to the receptor, N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide activates the G protein, which in turn activates downstream signaling pathways. The activation of the μ-opioid receptor by N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide results in the inhibition of neurotransmitter release, including the release of substance P and glutamate, which are involved in pain perception. N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide also activates the reward system in the brain, leading to the release of dopamine, which is involved in addiction.
Biochemical and Physiological Effects:
N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide has been shown to have potent analgesic effects in various animal models of pain. It has also been shown to reduce withdrawal symptoms in animal models of opioid addiction. N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide has been shown to have fewer side effects compared to traditional opioids, such as morphine, including respiratory depression and constipation. N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide has also been shown to have a lower potential for abuse and addiction compared to traditional opioids.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide has several advantages for lab experiments. It is a potent and selective agonist for the μ-opioid receptor, which makes it a useful tool to study the role of the receptor in pain perception and addiction. N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide has also been shown to have fewer side effects compared to traditional opioids, which makes it a safer alternative for lab experiments. However, N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide has some limitations for lab experiments. It is a synthetic compound that may not fully mimic the effects of endogenous opioids. N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide also has a short half-life, which may limit its efficacy in some experiments.
Orientations Futures
There are several future directions for research on N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide. One direction is to study the long-term effects of N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide on pain management and addiction treatment. Another direction is to study the interaction between N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide and other neurotransmitter systems, such as the serotonin and dopamine systems. Additionally, the development of new analogs of N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide with improved potency and selectivity for the μ-opioid receptor may lead to the discovery of new treatments for pain and addiction.
Méthodes De Synthèse
The synthesis of N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide involves the reaction of N-methyl-4-piperidone with 3-bromophenylacetic acid to form the intermediate product, which is then subjected to a Suzuki coupling reaction with 2-furancarboxylic acid. The final product, N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide, is obtained after purification through column chromatography. The synthesis method has been optimized to yield high purity and high yield of N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide.
Applications De Recherche Scientifique
N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide has been extensively studied for its potential use in scientific research. It has been shown to be a potent and selective agonist for the μ-opioid receptor, which is involved in pain perception and addiction. N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide has been used in various studies related to pain management, addiction treatment, and neurobiology. It has also been used as a tool to study the role of μ-opioid receptors in the brain and the mechanism of action of opioids.
Propriétés
IUPAC Name |
N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-19-11-8-15(9-12-19)20(2)18(21)17-16(10-13-22-17)14-6-4-3-5-7-14/h3-7,10,13,15H,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRUCNSPSUGVMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)C2=C(C=CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Chlorophenyl)sulfonylmethyl]oxolane](/img/structure/B7571017.png)



![2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetic acid](/img/structure/B7571052.png)


![5-[(2,5-Dichlorothiophen-3-yl)sulfonylamino]-2,4-difluorobenzoic acid](/img/structure/B7571078.png)

![3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one](/img/structure/B7571091.png)



